7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one
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Overview
Description
7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxy-4-methylcoumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine as a catalyst . The reaction conditions usually involve heating the mixture in a suitable solvent such as ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound also interacts with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 7-methoxy-4-methylcoumarin
- 4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one
Uniqueness
7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the piperidinyl group enhances its interaction with biological targets, making it more potent compared to similar compounds .
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
7-methoxy-4-methyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C18H21NO4/c1-12-14-7-6-13(22-2)10-16(14)23-18(21)15(12)11-17(20)19-8-4-3-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChI Key |
NCZWSTSHIMRCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
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